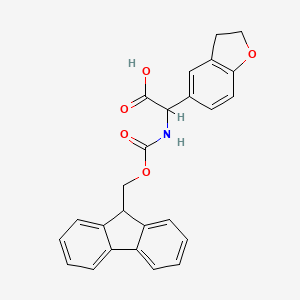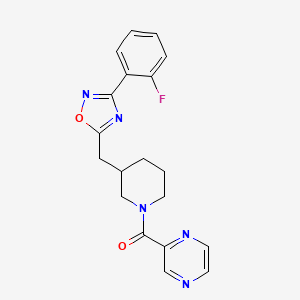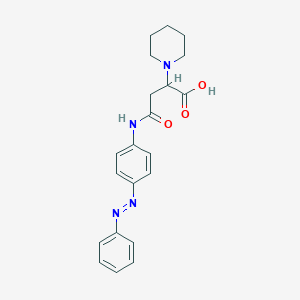
6-((2-硫代-1,2-二氢喹唑啉-4-基)氨基)己酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((2-Thioxo-1,2-dihydroquinazolin-4-yl)amino)hexanoic acid is a derivative of quinazolinone . Quinazolinones are nitrogen-containing heterocyclic compounds that have received significant attention due to their wide range of biopharmaceutical activities . They are used in the synthesis of diverse molecules with physiological significance and pharmacological utility .
Synthesis Analysis
The synthesis of quinazolinone derivatives often starts from anthranilic acid, which reacts with formamide at 120°C in open air, a process known as the Niementowski reaction . In one study, 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one was synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate, followed by thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine .Chemical Reactions Analysis
The chemical reactions involving quinazolinone derivatives are diverse. For instance, 2-styryl-4(3H)-quinazolinone derivatives were prepared using a starting substrate of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .科学研究应用
合成和化学性质
- 合成途径和衍生物:El-Hiti 等人(2002 年)的研究重点是合成 3-芳基-2-硫代喹唑啉-4(3H)-酮,展示了一种可潜在地用于合成诸如“6-((2-硫代-1,2-二氢喹唑啉-4-基)氨基)己酸”的化合物的工艺(El-Hiti、Abdel-megeed 和 Zied,2002 年)。这突出了该化合物在合成生物活性分子和偶氮染料中的作用。
- 实用合成方法:Azizi 和 Edrisi(2017 年)开发了一种制备 2-硫代-2,3-二氢喹唑啉-4(1H)-酮衍生物的实用方案,这些衍生物与目标化合物密切相关,强调了合成的简便性和效率,这可能也与“6-((2-硫代-1,2-二氢喹唑啉-4-基)氨基)己酸”相关(Azizi 和 Edrisi,2017 年)。
生物和药用应用
- 抗菌和抗惊厥活性:Rajasekaran、Rajamanickam 和 Darlinquine(2013 年)探讨了硫代喹唑啉酮衍生物的抗菌和抗惊厥活性。他们的研究可能为“6-((2-硫代-1,2-二氢喹唑啉-4-基)氨基)己酸”在创建新治疗剂方面的生物医学应用提供建议(Rajasekaran、Rajamanickam 和 Darlinquine,2013 年)。
材料科学和其他应用
- 荧光研究:Singh 和 Singh(2007 年)对新型荧光团进行了荧光研究,这可能暗示“6-((2-硫代-1,2-二氢喹唑啉-4-基)氨基)己酸”在标记和荧光应用中的潜力,特别是在分子生物学和分析化学中(Singh 和 Singh,2007 年)。
作用机制
Quinazolinones
are a class of nitrogen-containing heterocyclic compounds that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Mode of action
The mode of action of quinazolinones can vary widely depending on their specific chemical structure and the biological target they interact with .
Biochemical pathways
Quinazolinones can affect a variety of biochemical pathways, again depending on their specific structure and target .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of quinazolinones can vary widely and are influenced by factors such as the compound’s specific chemical structure and the route of administration .
Result of action
The molecular and cellular effects of quinazolinones can include things like inhibition of enzyme activity, modulation of receptor signaling, induction of cell cycle arrest, and triggering of apoptosis .
Action environment
The action, efficacy, and stability of quinazolinones can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
属性
IUPAC Name |
6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-12(19)8-2-1-5-9-15-13-10-6-3-4-7-11(10)16-14(20)17-13/h3-4,6-7H,1-2,5,8-9H2,(H,18,19)(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBUJVXYUXGCSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B2976916.png)
![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2976918.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2976920.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2976921.png)
![1'-(2-(Methylthio)nicotinoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2976924.png)
![N-[4-(2,3-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B2976927.png)
![butyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2976929.png)




![2-methyl-3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2976935.png)